1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide
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Overview
Description
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Cyclopentane Ring: The cyclopentane ring can be introduced through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Agriculture: Triazole compounds are used as fungicides and plant growth regulators. This compound may have applications in improving crop yield and protection.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. Triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of essential molecules .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,4-triazole: A simpler triazole derivative with similar biological activities.
1-phenyl-3-(1H-1,2,4-triazol-5-yl)propane-1,3-dione:
Uniqueness
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is unique due to its specific structure, which combines a triazole ring with a cyclopentane ring and a carboxamide group. This unique structure may confer specific biological activities and chemical properties that are not present in simpler triazole derivatives.
Properties
IUPAC Name |
1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-12(17-13-15-10-16-18-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUAOTXRBMLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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